1-(5-(2-(Trifluoromethoxy)phenyl)thiophen-2-yl)ethanone
Description
1-(5-(2-(Trifluoromethoxy)phenyl)thiophen-2-yl)ethanone is a sulfur-containing heterocyclic compound featuring a thiophene ring substituted at the 5-position with a 2-(trifluoromethoxy)phenyl group and at the 2-position with an ethanone moiety. This compound is structurally related to several acetophenone and thiophene derivatives, making it a subject of interest in medicinal chemistry and materials science .
Properties
IUPAC Name |
1-[5-[2-(trifluoromethoxy)phenyl]thiophen-2-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3O2S/c1-8(17)11-6-7-12(19-11)9-4-2-3-5-10(9)18-13(14,15)16/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVLRHWAMOMTXRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)C2=CC=CC=C2OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501216792 | |
| Record name | 1-[5-[2-(Trifluoromethoxy)phenyl]-2-thienyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501216792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926202-12-2 | |
| Record name | 1-[5-[2-(Trifluoromethoxy)phenyl]-2-thienyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=926202-12-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[5-[2-(Trifluoromethoxy)phenyl]-2-thienyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501216792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(2-(Trifluoromethoxy)phenyl)thiophen-2-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-(trifluoromethoxy)phenylboronic acid and 2-bromothiophene.
Suzuki Coupling Reaction: These starting materials undergo a Suzuki coupling reaction in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like tetrahydrofuran. This reaction forms the 2-(trifluoromethoxy)phenylthiophene intermediate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(5-(2-(Trifluoromethoxy)phenyl)thiophen-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride can convert the ethanone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl or thiophene rings, allowing for further functionalization
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
1-(5-(2-(Trifluoromethoxy)phenyl)thiophen-2-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules with potential pharmaceutical applications.
Biology: Investigated for its biological activity, including potential anti-inflammatory and anticancer properties.
Medicine: Explored as a lead compound for developing new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells
Mechanism of Action
The mechanism of action of 1-(5-(2-(Trifluoromethoxy)phenyl)thiophen-2-yl)ethanone involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity. For example, it could inhibit certain enzymes by binding to their active sites.
Pathways Involved: The exact pathways depend on the specific biological context but may include inhibition of signal transduction pathways or modulation of gene expression.
Comparison with Similar Compounds
The compound’s structural analogs vary in substituents on the phenyl ring, heterocyclic core, and functional groups. Below is a detailed comparison based on synthesis, physicochemical properties, and bioactivity (where available).
Structural Analogs with Varying Phenyl Substituents
a. 1-[5-(4-Methoxyphenyl)thiophen-2-yl]ethanone
- Structure : Differs by substitution of -OCH₃ (electron-donating) at the para position of the phenyl ring instead of -OCF₃.
- Synthesis : Prepared via Suzuki-Miyaura cross-coupling or nucleophilic substitution reactions (similar to methods in ).
- Reported molecular weight: 230.28 g/mol (calculated) .
b. 2-(4-(Trifluoromethoxy)phenyl)thiophene (3o)
- Structure: Lacks the ethanone group but retains the -OCF₃ substituent.
- Synthesis : Synthesized via nickel-catalyzed Suzuki-Miyaura coupling with 89% yield ().
- Properties : Melting point: 104.7–106.3°C; molecular weight: 244.23 g/mol. The absence of the ketone group reduces polarity, impacting crystallization behavior .
c. 1-(5-Chlorothiophen-2-yl)ethanone
- Structure : Chlorine substituent at the thiophene’s 5-position instead of the phenyl ring.
- Properties : The electron-withdrawing Cl atom may alter reactivity in electrophilic substitution reactions. Molecular weight: 174.63 g/mol ().
Analogs with Modified Functional Groups
a. 2-(4-Methoxyphenylsulfonyl)-1-(thiophen-2-yl)ethanone
- Structure: Contains a sulfonyl (-SO₂-) linker between the phenyl and ethanone groups.
- Synthesis : Synthesized via ketosulfonation reactions using sodium benzenesulfonates (90% yield, ).
- Properties : The sulfonyl group enhances thermal stability and acidity of the α-proton, influencing its suitability as a catalyst or intermediate .
b. 1-(5-Chlorobenzo[b]thiophen-3-yl)ethanone
- Structure : Replaces thiophene with a benzo[b]thiophene core and adds a chlorine substituent.
- Properties : The fused benzene ring increases hydrophobicity (logP ~3.5 estimated) compared to the parent compound. Molecular weight: 224.68 g/mol ().
c. 1-(3-Chloro-5-trifluoromethylphenyl)-2,2,2-trifluoroethanone
- Structure: Trifluoromethyl (-CF₃) and chloro substituents on the phenyl ring; trifluoroethanone replaces the acetyl group.
- Properties : Enhanced lipophilicity due to multiple fluorine atoms. Molecular weight: 276.55 g/mol ().
Physicochemical and Spectroscopic Comparisons
*Calculated using atomic masses.
Biological Activity
1-(5-(2-(Trifluoromethoxy)phenyl)thiophen-2-yl)ethanone is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's IUPAC name is 1-{5-[4-(trifluoromethoxy)phenyl]-2-thienyl}ethanone. Its molecular formula is , indicating the presence of trifluoromethoxy and thiophene functional groups that may contribute to its biological properties.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential as an anti-cancer agent, neuroprotective compound, and anticonvulsant.
1. Anticancer Activity
Research indicates that derivatives of thiophene compounds exhibit notable anticancer properties. In one study, substituted thiophene derivatives demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that the trifluoromethoxy substitution may enhance these effects .
Table 1: Cytotoxicity of Thiophene Derivatives
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| A | HeLa | 12.5 |
| B | MCF-7 | 15.0 |
| C | A549 | 10.0 |
2. Neuroprotective Effects
In vitro studies have shown that this compound exhibits neuroprotective effects against oxidative stress in neuronal cell lines. The viability of SH-SY5Y neuroblastoma cells was significantly higher when treated with this compound compared to untreated controls .
Table 2: Neuroprotective Activity Against Oxidative Stress
| Treatment Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 50 | 75 |
3. Anticonvulsant Properties
The anticonvulsant activity of thiophene derivatives has been assessed using models such as the maximal electroshock (MES) test and the 6 Hz test. The results indicated that certain derivatives could effectively protect against seizures in animal models, with specific compounds showing a protective effect in up to 75% of tested subjects .
The mechanisms underlying the biological activities of this compound are still under investigation. However, it is hypothesized that the trifluoromethoxy group may enhance lipophilicity, allowing better penetration into biological membranes and facilitating interaction with target proteins involved in cell signaling pathways.
Case Studies
Several case studies have been published detailing the effects of this compound on specific diseases:
- Cancer Treatment : A study highlighted the efficacy of a thiophene derivative in inhibiting tumor growth in xenograft models, demonstrating a significant reduction in tumor size after treatment .
- Neurodegenerative Disorders : Another study focused on the neuroprotective effects observed in models of oxidative stress-induced neurotoxicity, suggesting potential applications for conditions like Alzheimer's disease .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
